4-(6-Methyl-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde
Description
4-(6-Methyl-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde is a quinazoline-based heterocyclic compound featuring a piperazine-1-carbaldehyde substituent at the 2-position of the quinazoline core. Quinazolines are known for their diverse pharmacological applications, including kinase inhibition and anticancer activity. The methyl group at the 6-position and the phenyl group at the 4-position of the quinazoline ring likely influence steric and electronic properties, while the piperazine-carbaldehyde moiety may enhance solubility and enable further derivatization.
Properties
IUPAC Name |
4-(6-methyl-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-15-7-8-18-17(13-15)19(16-5-3-2-4-6-16)22-20(21-18)24-11-9-23(14-25)10-12-24/h2-8,13-14H,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBDJZHWZQFXAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CCN(CC4)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Quinazoline Core
The quinazoline scaffold is synthesized via cyclization of anthranilic acid derivatives with aryl amides or anilines. A solvent-free approach reported by involves heating anthranilic acid with benzamide at 130°C for 5 hours, yielding 2-phenylquinazolin-4(3H)-one with a 58% yield (mp 136–138°C). IR and NMR data confirm the C=O (1,680 cm⁻¹) and NH (3,350 cm⁻¹) functionalities . Alternative methods use benzoxazin-4-one intermediates: anthranilic acid refluxed in acetic anhydride forms benzoxazin-4-one, which undergoes ring-opening with anilines under acidic conditions to yield quinazolin-4-ones .
Functionalization at the Quinazoline 2-Position
The 2-position of quinazoline is functionalized via condensation or cross-coupling. describes an acid-catalyzed condensation of quinazolin-4-one with aldehydes to introduce styryl groups. For 4-(6-methyl-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde, this step likely employs piperazine-1-carbaldehyde under similar conditions. highlights Suzuki coupling for introducing aromatic groups, suggesting that palladium catalysts (e.g., Pd-C) could facilitate piperazine attachment via boronic acid intermediates .
Piperazine-1-carbaldehyde Incorporation
Piperazine-1-carbaldehyde is synthesized separately and coupled to the quinazoline core. demonstrates piperazine derivatization via nucleophilic aromatic substitution: 1-bromo-4-nitrobenzene reacts with 1-methylpiperazine at 80°C to form 1-methyl-4-(4-nitrophenyl)piperazine (87–99% yield) . For the target compound, piperazine-1-carbaldehyde may be prepared via formylation of piperazine using DMF as a formyl donor or via Vilsmeier-Haack reaction.
Final Assembly via Coupling Reactions
The quinazoline and piperazine-carbaldehyde moieties are combined using coupling agents. employs zinc chloride in DMF to facilitate amine-quinazoline coupling at 150°C (48 hours), yielding N-arylquinazolin-4-amines . For the target compound, EDCI-mediated coupling or Mitsunobu conditions could link the piperazine-carbaldehyde to the quinazoline’s 2-position. reports EDCI-driven amide bond formation with 85–90% efficiency, suggesting applicability here .
Optimization and Yield Enhancement
Reaction optimization is critical for scalability. achieves 56–99% yields via recrystallization (ethanol) and column chromatography (CH₂Cl₂/MeOH) . highlights hydrogenation with Pd-C (99% yield) for nitro-to-amine reduction, which could be adapted for intermediate purification . Solvent selection (e.g., DMF for high-temperature reactions) and catalyst loading (e.g., 10% Pd-C) are pivotal for maximizing efficiency.
Analytical Characterization
Synthesized compounds are validated via spectral data:
Chemical Reactions Analysis
Types of Reactions
4-(6-Methyl-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbaldehyde group to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazoline core or the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various halogenating agents, acids, or bases can be used depending on the specific substitution reaction.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups introduced at specific positions on the molecule.
Scientific Research Applications
Pharmacological Applications
Research indicates that 4-(6-Methyl-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde may have various applications in medicinal chemistry:
Anticancer Activity
Quinazoline derivatives, including this compound, have been studied for their potential to inhibit cancer cell proliferation. The structural features suggest it may interact with specific enzymes or receptors involved in tumor growth and survival pathways.
Antimicrobial Properties
Compounds with similar structures have shown antimicrobial activity against various pathogens. Preliminary studies indicate that 4-(6-Methyl-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde could exhibit similar effects, making it a candidate for further investigation in treating infections.
Neuroprotective Effects
Given the ability of quinazoline derivatives to cross the blood-brain barrier, this compound may also possess neuroprotective properties. Research suggests potential applications in treating neurodegenerative diseases, such as Alzheimer's disease.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of 4-(6-Methyl-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde:
Study on Anticancer Activity
A study demonstrated that quinazoline derivatives could inhibit the proliferation of breast cancer cell lines through specific molecular interactions, suggesting that 4-(6-Methyl-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde might have similar effects .
Antimicrobial Testing
In vitro tests on related compounds indicated significant antibacterial and antifungal activities. For instance, derivatives showed zones of inhibition against pathogens like Pseudomonas aeruginosa and Aspergillus fumigatus, highlighting the potential for this compound in antimicrobial therapies .
Neuroprotective Studies
Research on quinazoline-based compounds has indicated their utility in neuroprotection, with some derivatives showing promise in modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 4-(6-Methyl-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity and specificity. The carbaldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key properties, emphasizing differences in core heterocycles, substituents, and bioactivity.
Structural and Functional Analysis
Core Heterocycle Variations: Quinazoline vs. This difference may influence binding affinity in kinase targets .
Substituent Effects :
- Aldehyde Functional Group : The piperazine-1-carbaldehyde moiety is conserved across analogs, enabling Schiff base formation or further functionalization. Its absence in Terazosin (a piperazine without aldehyde) underscores its role in modulating bioactivity .
- Electron-Withdrawing Groups : The 3-chlorophenyl group in compound 3b and 3-nitro group in compound 16 may enhance electrophilicity, affecting reactivity and target selectivity .
Bioactivity: Compound 23 (naphthoyl-substituted) demonstrates isoform selectivity for AKR1C1, highlighting the impact of aromatic substituents on enzyme inhibition . Antiplasmodial activity in compound 24 suggests that the 2-aminophenyl group may enhance permeability in parasitic membranes .
Therapeutic Potential and Limitations
- AKR1C1/3 Inhibitors : Compound 23’s selectivity underscores the importance of substituent bulkiness in isoform discrimination, a consideration for anticancer drug design .
Biological Activity
4-(6-Methyl-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the quinazoline family, which is known for its diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-(6-Methyl-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde is . The structure features a quinazoline ring substituted with a piperazine moiety and an aldehyde group, which is essential for its biological interactions.
The biological activity of 4-(6-Methyl-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival. For instance, it has been shown to inhibit phosphodiesterase-4 (PDE-4), which plays a role in cancer cell motility and proliferation .
- Receptor Modulation : The structural characteristics allow it to bind to receptors, potentially modulating signaling pathways relevant to cancer progression .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of quinazoline compounds exhibit antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
Structure-Activity Relationships (SAR)
Research into SAR has revealed that modifications to the quinazoline structure can significantly influence biological activity. For example:
- Substituents on the Quinazoline Ring : Variations in substituents at positions 2 and 4 of the quinazoline ring have been associated with enhanced anticancer activity. Compounds with electron-donating groups tend to show improved potency against cancer cell lines .
- Piperazine Modifications : Altering the piperazine ring can affect solubility and bioavailability, impacting overall efficacy. Studies indicate that piperazine derivatives exhibit varied activity profiles against different cancer types .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives:
- Anticancer Activity : A study evaluated a series of quinazoline derivatives for their cytotoxic effects against human cancer cell lines (A549, HeLa, MDA-MB-231). Compounds showed GI50 values ranging from 0.32 to 13.4 μM, indicating significant anti-proliferative effects .
- Antimicrobial Effects : Research on piperazine-based hybrids demonstrated potent activity against Mycobacterium tuberculosis with IC50 values in the low micromolar range. These findings suggest that modifications leading to increased lipophilicity enhance antimicrobial efficacy .
- Synergistic Effects : Some quinazoline derivatives have been shown to synergize with existing antibiotics, enhancing their effectiveness against resistant strains like MRSA by targeting allosteric sites on bacterial proteins .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic strategies are commonly employed to prepare 4-(6-Methyl-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde?
The synthesis typically involves multi-step condensation and functionalization. A key approach includes:
- Step 1 : Formation of the quinazolin-2-yl scaffold via cyclocondensation of substituted anthranilic acid derivatives with nitriles or amides under acidic conditions.
- Step 2 : Introduction of the piperazine moiety through nucleophilic substitution, using precursors like 4-(chloromethyl)quinazoline reacting with piperazine derivatives.
- Step 3 : Carbaldehyde functionalization via oxidation of a hydroxymethyl intermediate or direct formylation using reagents like POCl3/DMF (Vilsmeier-Haack reaction) .
- Characterization : Confirmed via LC-MS (observed [M+H]+ at m/z ~486) and ¹³C NMR (distinct aldehyde peak at ~195 ppm) .
Q. What analytical techniques are critical for structural validation and purity assessment?
- LC-MS : For molecular weight confirmation and detection of impurities (e.g., unreacted intermediates).
- Multinuclear NMR : ¹H NMR resolves methyl (δ ~2.5 ppm) and aromatic protons (δ ~7.2–8.5 ppm); ¹³C NMR confirms the aldehyde carbonyl (δ ~195 ppm) and piperazine carbons .
- Elemental Analysis : Validates stoichiometry (e.g., C: 69.1%, H: 5.8%, N: 17.3% theoretical) .
- HPLC-PDA : Assesses purity (>95% required for biological assays) .
Q. What preliminary biological screening models are suitable for this compound?
- In vitro enzyme inhibition : Test against kinases (e.g., EGFR, PI3K) due to the quinazoline scaffold’s known affinity .
- Cytotoxicity assays : Use MTT or SRB protocols on cancer cell lines (e.g., MCF-7, A549) to evaluate IC₅₀ values .
- Binding studies : Surface plasmon resonance (SPR) to measure affinity for target proteins .
Advanced Research Questions
Q. How can synthetic yields be optimized for the piperazine-carbaldehyde linkage?
- Solvent optimization : Polar aprotic solvents (DMF, DCM) enhance nucleophilic substitution efficiency compared to ethanol .
- Catalysis : Use of DIEA (N,N-diisopropylethylamine) improves reaction rates by scavenging HCl byproducts during piperazine coupling .
- Temperature control : Reflux conditions (e.g., 80°C in DMF) vs. ambient temperature (for acid-sensitive intermediates) .
- Byproduct analysis : TLC monitoring (Rf ~0.5 in ethyl acetate/hexane 3:7) identifies unreacted aldehyde precursors .
Q. How do structural modifications (e.g., methyl or phenyl groups) impact biological activity?
- Methyl group (C-6) : Enhances metabolic stability by reducing CYP450-mediated oxidation (observed in analogues with 6-methyl substitution ).
- Phenyl substitution (C-4) : Improves hydrophobic interactions in kinase binding pockets (e.g., 10-fold higher EGFR inhibition vs. non-phenyl analogues ).
- Piperazine-carbaldehyde : The aldehyde group enables Schiff base formation with lysine residues in target enzymes, critical for irreversible inhibition .
Q. What computational methods support SAR and target prediction?
- Molecular docking (AutoDock/Vina) : Predict binding modes to kinases (e.g., quinazoline core aligns with ATP-binding sites) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
- ADMET prediction (SwissADME) : Forecasts moderate BBB permeability (logBB ~0.3) and CYP2D6 inhibition risk (Probability >70%) .
Q. How can stability issues (e.g., aldehyde oxidation) be mitigated during storage?
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent aldehyde oxidation to carboxylic acid .
- Stabilizers : Add 1% BHT (butylated hydroxytoluene) to ethanolic stock solutions to inhibit radical-mediated degradation .
- HPLC stability assays : Monitor degradation peaks (e.g., ~10% loss after 30 days at 4°C) .
Q. What strategies resolve contradictions in biological data across studies?
- Dose-response normalization : Re-evaluate IC₅₀ values using standardized protocols (e.g., 72-hour incubation vs. 48-hour) .
- Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify unintended targets .
- Batch variability control : Ensure consistent purity (>95%) via orthogonal methods (HPLC + NMR) to exclude impurity-driven effects .
Methodological Tables
Q. Table 1. Comparative Reaction Conditions for Piperazine Coupling
| Parameter | Ethanol | DCM |
|---|---|---|
| Temperature | Ambient | 0°C → Ambient |
| Catalyst | None | DIEA |
| Yield | 56% | 72% |
| Byproducts | Hydrazine adducts | Chlorinated impurities |
Q. Table 2. Biological Activity of Structural Analogues
| Compound | EGFR IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|
| Target compound | 12 ± 1.5 | 45 (PBS, pH 7.4) |
| 6-H analogue | 150 ± 20 | 120 |
| 4-Cyclohexyl analogue | 8 ± 0.9 | 18 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
